

physical and chemical properties of 6-Chloroindole

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Compound of Interest

Compound Name: 6-Chloroindole

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6-Chloroindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **6-Chloroindole**. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields where substituted indoles are of interest.

Core Physical and Chemical Properties

6-Chloroindole is a solid, off-white to light orange powder at room temperature.^[1] Its core physicochemical properties are summarized in the tables below, providing a ready reference for experimental design and interpretation.

Table 1: General and Physical Properties of 6-Chloroindole

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ ClN	[2][3][4][5]
Molecular Weight	151.59 g/mol	[2][3][4][6]
Appearance	Solid, off-white to light orange powder	[1][7]
Melting Point	87-90 °C	[1][2][3][7]
Boiling Point	248.91°C (rough estimate)	[7]
Solubility	Soluble in ethanol (50 mg/mL), slightly soluble in water	[2][3][7]
Vapor Pressure	0.00309 mmHg at 25°C	[7]

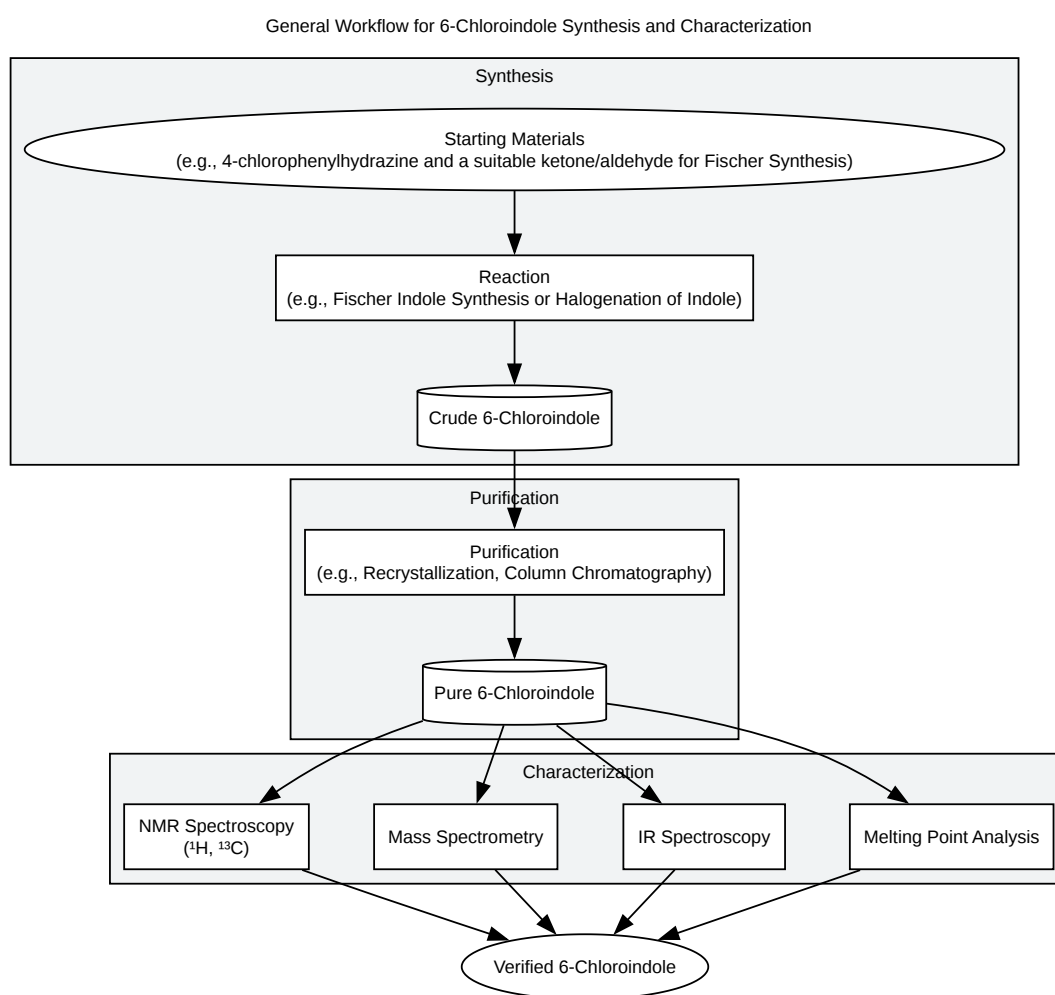
Table 2: Spectroscopic Data for 6-Chloroindole

Spectroscopic Technique	Key Data Points	Source(s)
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 8.05 (br s, 1H), 7.55 (d, J=8.4 Hz, 1H), 7.35 (d, J=1.6 Hz, 1H), 7.15 (dd, J=8.4, 1.8 Hz, 1H), 6.50 (m, 1H)	[8]
¹³ C NMR (125 MHz, CDCl ₃)	δ (ppm): 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96	[9]
Infrared (IR)	KBr disc, nujol mull	[8][10]
Mass Spectrometry (EI)	m/z: 151 (M ⁺), 116, 89	[4][11]

Synthesis and Purification

The synthesis of **6-Chloroindole** can be approached through various established methods for indole formation and halogenation. While a specific, detailed protocol for **6-Chloroindole** was not found in the immediate search, the following general methodologies are applicable.

Experimental Workflow: Synthesis and Characterization of 6-Chloroindole



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Caption: A general experimental workflow for the synthesis, purification, and characterization of **6-Chloroindole**.

Fischer Indole Synthesis

A common and versatile method for preparing substituted indoles is the Fischer indole synthesis.^{[1][3]} This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.^[3] For the synthesis of **6-Chloroindole**, 4-chlorophenylhydrazine would be a suitable starting material.

General Protocol Outline:

- **Hydrazone Formation:** 4-chlorophenylhydrazine is reacted with a suitable aldehyde or ketone (e.g., pyruvic acid or an acetaldehyde equivalent) in a suitable solvent, often with mild heating.
- **Cyclization:** An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) is added to the reaction mixture.^[3] The mixture is then heated to induce the [7][7]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.
- **Work-up and Purification:** The reaction is quenched, and the crude product is extracted. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Direct Halogenation of Indole

Another synthetic route is the direct halogenation of the indole nucleus. The regioselectivity of this reaction is highly dependent on the reaction conditions and the specific halogenating agent used.

General Protocol Outline:

- **Reaction Setup:** Indole is dissolved in an appropriate solvent.
- **Addition of Halogenating Agent:** A chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride) is added to the solution, often at a controlled temperature to manage the

reaction's exothermicity and selectivity.

- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction is worked up to remove any remaining reagents and byproducts. The crude product is then purified, typically by column chromatography or recrystallization, to isolate the desired 6-chloro isomer from other potential isomers.

Chemical Reactivity and Stability

6-Chloroindole is a stable organic compound under standard laboratory conditions. Its reactivity is characteristic of the indole ring system, which is an electron-rich heterocycle.

- **Electrophilic Substitution:** The indole ring is susceptible to electrophilic attack. The position of substitution (e.g., at C3, C2, or the nitrogen atom) can be influenced by the reaction conditions and the nature of the electrophile.
- **N-H Acidity:** The proton on the indole nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.
- **Stability:** The compound is a solid with a defined melting point, indicating good thermal stability under normal heating conditions. It is advisable to store it in a cool, dry place away from strong oxidizing agents.

Biological Activity

Halogenated indoles, including **6-Chloroindole**, have garnered significant interest due to their diverse biological activities. Research has primarily focused on their antimicrobial and antibiofilm properties.

Antibacterial and Antibiofilm Activity

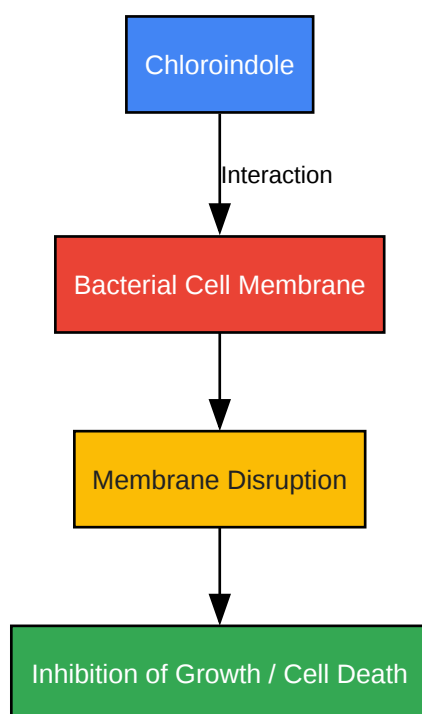
Studies have shown that chloroindoles exhibit inhibitory effects against the growth of various bacteria, including pathogenic strains. For instance, chloroindoles have demonstrated efficacy against *Vibrio parahaemolyticus*, a foodborne pathogen, by inhibiting its planktonic cell growth and biofilm formation. The presence and position of the chlorine atom on the indole ring are

believed to play a crucial role in their antibacterial mechanism, which may involve disruption of the bacterial cell membrane.

While a specific signaling pathway for **6-Chloroindole** has not been detailed, the general proposed mechanism for chloroindoles' antibacterial action is illustrated below.

Proposed Antibacterial Mechanism of Chloroindoles

Proposed Antibacterial Mechanism of Chloroindoles



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Caption: A simplified diagram illustrating the proposed mechanism of action for chloroindoles against bacteria.

Safety and Handling

6-Chloroindole is classified as an irritant.[7] It is irritating to the eyes, respiratory system, and skin.[7] Therefore, appropriate personal protective equipment, including gloves, safety glasses,

and a lab coat, should be worn when handling this compound. It is also recommended to work in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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